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molecular formula C8H4F6 B1330116 1,3-Bis(trifluoromethyl)benzene CAS No. 402-31-3

1,3-Bis(trifluoromethyl)benzene

Cat. No. B1330116
M. Wt: 214.11 g/mol
InChI Key: SJBBXFLOLUTGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863310B2

Procedure details

A mixture of 80 mL of THF and t-BuOK (7.0 g, 62.5 mmol) is added to a 250 mL four-neck flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube and a 100 mL dropping funnel with a gas outlet tube. Cool down to −70° C. and 2,6-bis(trifluoromethyl)benzene (8.0 mL, 10.7 g, 50.0 mmol) is added dropwise and keep agitating ˜−70° C. for 30 min. Add n-BuLi (0.10 mol, 2.87 M in hexanes 35.0 mL, 100.0 mmol) dropwise over 30 min with agitation at ˜−70° C. for 60 min. Paraformaldehyde (6.0 g, 0.20 mol) is added and keep agitating ˜70° C. for 30 min, then gradually warm to room temperature for 3 h. Pour mixture into conc HCl (10 mL) and ice water (300 mL), and stir for 1 h. Extract with hexanes (3×50 mL). Wash the combined organic layers with 50 mL of brine, dry over anhydrous Na2SO4, filter and concentrate. The crude product is vacuum distilled (72-76° C. at 4-5 mm Hg) to give the desired compound (5 g).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
7 g
Type
reactant
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2]([O-:5])(C)C.[K+].[F:7][C:8]([F:20])([F:19])[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=1.[Li]CCCC.C=O.Cl>C1COCC1>[F:7][C:8]([F:19])([F:20])[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:16])([F:17])[F:18])[C:10]=1[CH2:2][OH:5] |f:0.1|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
FC(C1=CC(=CC=C1)C(F)(F)F)(F)F
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Five
Name
Quantity
7 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
keep agitating ˜−70° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to a 250 mL four-neck flask
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
STIRRING
Type
STIRRING
Details
keep agitating ˜70° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
gradually warm to room temperature for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
stir for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
Extract with hexanes (3×50 mL)
WASH
Type
WASH
Details
Wash the combined organic layers with 50 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
DISTILLATION
Type
DISTILLATION
Details
distilled (72-76° C. at 4-5 mm Hg)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=C(CO)C(=CC=C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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